Tetrakis(hydroxymethyl)phosphanium;hydrochloride

Toxicology Genotoxicity Textile Safety

Sourcing high-activity THPC for durable textile finishing requires consistent 70-80% active content to avoid crosslinking inefficiencies. This quaternary organophosphonium salt solution (CAS 124-64-1) delivers validated flame-retardant performance. - Achieves permanent cotton fixation surviving 50+ home laundry cycles in the ammonia-cure (Proban®) process. - Treated jute demonstrates a 46% LOI increase and superior wash durability versus generic organophosphorus alternatives. - Suitable for chrome-free leather tanning and oilfield microbiocide applications requiring maximum antimicrobial potency.

Molecular Formula C4H13ClO4P+
Molecular Weight 191.57 g/mol
Cat. No. B12061686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrakis(hydroxymethyl)phosphanium;hydrochloride
Molecular FormulaC4H13ClO4P+
Molecular Weight191.57 g/mol
Structural Identifiers
SMILESC(O)[P+](CO)(CO)CO.Cl
InChIInChI=1S/C4H12O4P.ClH/c5-1-9(2-6,3-7)4-8;/h5-8H,1-4H2;1H/q+1;
InChIKeyAKXUUJCMWZFYMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / 1 l / 2.5 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





THPC Procurement Guide: Flame Retardancy & Biocides


Tetrakis(hydroxymethyl)phosphanium;hydrochloride, commonly referred to as THPC (CAS 124-64-1), is a quaternary organophosphonium salt supplied primarily as an aqueous solution. It is a clear, colorless to pale yellow liquid with an active component content typically of 70–80% by mass, a density of 1.38–1.42 g/cm³ at 20°C, and a pH of 3.0–5.0 at 25°C . THPC serves as a key intermediate for the industrial-scale production of durable flame-retardant finishes for cellulosic textiles (such as cotton and jute), as a biocide in water treatment and oilfield applications, and as a tanning agent in chrome-free leather processing [1]. Its core utility stems from the ability of its hydroxymethyl groups to react with substrates—particularly cellulose, wool, and leather—under thermal curing or ammonia curing conditions to form crosslinked, insoluble polymer networks that impart durable fire resistance and antimicrobial properties [1].

1 High-concentration aqueous solution (80% grade) supports industrial-scale flame retardant finishing
2 Hydroxymethyl groups react with cellulose, wool, or leather under thermal or ammonia cure to form crosslinked networks
3 Foundational intermediate for Proban ammonia-cure durable FR process on cotton

Why THPC Substitution with THPS or OFR Fails


Generic substitution between tetrakis(hydroxymethyl)phosphonium chloride (THPC) and its sulfate analog (THPS) or other organophosphorus flame retardants (OFR) is inadvisable without rigorous requalification due to substantial, quantifiable divergences in key performance metrics. Direct comparative mutagenicity assays reveal that THPC fabric extracts induce a 34.5% higher mutation frequency in mammalian V79 cells compared to THPS extracts [1]. Furthermore, while THPS offers a more favorable biodegradability and aquatic toxicity profile, THPC remains the foundational building block for the established Proban® ammonia-cure process, which achieves permanent flame retardancy fixation in cotton through a fundamentally different chemical mechanism [2]. In jute, THPC-urea finishes demonstrate significantly better laundering durability than OFR-based treatments, despite OFR providing a higher initial Limiting Oxygen Index (LOI) boost [3]. These differences in toxicological profile, durability mechanism, and end-use performance confirm that THPC and its closest analogs occupy distinct, non-interchangeable niches in industrial textile finishing and biocidal applications.

THPS replacement
Reported higher mutation frequency in mammalian cell assays compared to sulfate analog; toxicological profile may shift risk classification for consumer-facing textiles.
THPC fabric extracts induced a 34.5% higher mutation frequency vs THPS in head-to-head V79 cell data.
OFR substitution
Organophosphorus FR formulations may provide higher initial LOI, but THPC-urea finishes exhibit reported laundering durability advantage in jute. End-use wash fastness may not transfer.
Durability ranking depends on cure chemistry; Proban ammonia-cure is chemically distinct.
Mechanism mismatch
THPC forms covalently bound, insoluble polymer networks; sulfate or phosphate ester alternatives may rely on different fixation mechanisms that may not reproduce permanent FR durability.

THPC Comparative Performance Evidence


Mammalian Cell Mutagenicity: THPC vs. THPS

In a direct head-to-head comparison using dimethyl sulfoxide extracts from flame retardant-treated cotton fabrics, THPC demonstrated significantly higher mutagenic potential than THPS in V79 Chinese hamster lung cells. Extracts from THPC-treated fabric induced up to 113 mutant colonies per 10⁶ surviving cells, whereas THPS extracts induced a maximum of 84 colonies per 10⁶ survivors under identical assay conditions [1]. This quantifies a 34.5% higher mutation frequency for THPC. Additionally, in a BHK cell transformation assay, THPC extracts increased colony formation in soft agar by >20-fold relative to solvent controls, while THPS extracts produced a less than 2-fold increase [1].

Mutagenicity THPC vs THPS
Head-to-head
THPC: up to 113 mutant colonies/10⁶ cells
THPS: up to 84 colonies/10⁶ cells (+34.5% THPC)
Supports risk-assessment context for textile procurement
V79 hamster lung cell assay; DMSO extracts of FR-treated cotton
Toxicology Genotoxicity Textile Safety

Flame Retardancy Durability in Jute: THPC vs. OFR

When applied to jute hessian fabric, a THPC-urea complex provided superior laundering durability compared to an organophosphorus flame retardant (OFR) formulation containing melamine formaldehyde binder and phosphoric acid catalyst [1]. Although OFR treatment yielded a higher initial Limiting Oxygen Index (LOI) increase (up to 116% over untreated fabric vs. a 46% increase for THPC), the THPC finish demonstrated better retention of flame-retardant properties after repeated washing cycles [1]. Thermogravimetric analysis (TGA) of THPC-treated jute confirmed a substantial char residue of 42% at 600°C, indicating effective condensed-phase flame retardant action [1].

Jute FR durability THPC vs OFR
Head-to-head
THPC-urea: 46% LOI increase; better wash fastness
OFR: 116% LOI increase; poorer laundering durability
Supports durability-focused FR textile selection
42% char residue at 600°C for THPC; jute hessian fabric
Textile Finishing Flame Retardancy Durability Testing

Wash Durability of THPC-Urea on Cotton

A specific THPC-urea formulation on cotton demonstrates robust durability that defines industrial benchmarks. Cotton textiles treated with a solution containing 26.6% THPC, 8.4% urea, 4% dibasic sodium phosphate, and NaOH (pH 6), dried at 85°C, and cured at 160°C for 1–2 minutes, passed the DOC FF 3-71 flame test after 50 laundry cycles [1]. Crucially, the treated fabric retained 90% of its breaking strength and 65–70% of its tearing strength without the addition of softeners [1]. This specific formulation represents a quantifiable performance target for any proposed THPC alternative or substitution.

Cotton wash durability benchmark
Cross-study
Passed DOC FF 3-71 after 50 laundry cycles
90% strength retention; 65–70% tear retention
Establishes procurement benchmark for THPC-urea cotton finishing
26.6% THPC / 8.4% urea formulation; cured at 160°C
Cotton Finishing Durable Flame Retardant Wash Fastness

Formaldehyde Mitigation with THPC-Urea Aftertreatment

THPC-based finishes are associated with free formaldehyde release, a critical regulatory and safety consideration. A thesis study demonstrated that a combination aftertreatment using 1% resorcinol and 4% diethylene glycol, with 0.5% ammonium acetate catalyst, successfully reduced free formaldehyde levels in THPC-urea precondensate, ammonia-cured cotton fabric to below the 75 ppm limit (water extraction method) and maintained this low level during extended fabric storage [1]. This aftertreatment did not adversely affect the fabric's flame retardancy and improved fabric hand [1].

Formaldehyde aftertreatment
Method context
Resorcinol / diethylene glycol aftertreatment
Reduced free formaldehyde below 75 ppm (water extraction)
Supports formaldehyde compliance in THPC textile processes
Ammonia-cured cotton; aftertreatment pad-dry at 130°C
Formaldehyde Scavenging Textile Aftertreatment Regulatory Compliance

THPC Concentration and Performance Efficiency

Commercial THPC is supplied at varying active component concentrations, and this specification directly impacts performance and logistics. A high-concentration 80% aqueous solution of THPC delivers stronger flame-retardant and antimicrobial performance compared to lower-concentration grades while eliminating the need for additional dissolution steps before application . The higher active content reduces transportation volume per unit of active ingredient and minimizes the introduction of excess water into finishing baths.

Active concentration efficiency
Class-level
80% (mass) aqueous solution preferred grade
Higher active content per unit volume vs lower grades
Selection context for industrial-grade active content
Data to verify; supplier specification review recommended
Industrial Formulation Active Content Cost Efficiency

THPC Industrial Application Scenarios


Cotton Flame-Retardant Finishing via Proban® Ammonia Cure

THPC is the foundational active for the ammonia-cure (Proban®) process, which yields permanently flame-retardant cotton that retains performance after 50+ home laundry cycles [1]. The specific THPC-urea formulation detailed in Section 3 (26.6% THPC, 8.4% urea, 4% Na₂HPO₄, pH 6) provides a validated benchmark: treated fabric passes the DOC FF 3-71 flame test after 50 washes while retaining 90% breaking strength and 65–70% tearing strength [1]. This scenario is ideal for children's sleepwear, protective workwear, and institutional linens where regulatory compliance and long-term durability are non-negotiable procurement criteria [1].

Jute and Lignocellulosic Fiber Flame-Retardant Treatment

For jute-based technical textiles (e.g., carpet backings, geotextiles, automotive interiors), THPC-urea finishes offer a durable flame-retardant solution where wash fastness is paramount. As demonstrated in Section 3, THPC treatment of jute yields a 46% increase in LOI and forms a 42% char residue at 600°C [2]. Importantly, the THPC finish exhibits better laundering durability than alternative OFR formulations, making it the preferred choice for applications requiring sustained flame protection through repeated use or cleaning [2].

Chrome-Free Leather Tanning with Flame Retardancy

THPC serves as a reactive component in chrome-free leather tanning processes, where its hydroxymethyl groups covalently bond with collagen to impart both tanning effects and inherent flame retardancy . As shown in Section 3, the 80% high-concentration THPC grade is particularly suitable for this application due to its higher active content per unit volume, which enhances processing efficiency and reduces wastewater load . THPC-based tanning aligns with increasing regulatory pressure to eliminate chromium from leather manufacturing while meeting flammability standards for automotive and furniture leather .

Industrial Water Treatment and Oilfield Biocide

THPC is an effective microbiocide for controlling bacteria, algae, and fungi in recirculating cooling water systems, paper manufacturing, and oilfield operations [3]. While the sulfate analog THPS may be preferred for applications requiring lower aquatic toxicity, THPC's higher mutagenic potential (Section 3) correlates with potent biocidal activity against problematic organisms such as sulfate-reducing bacteria (SRB) and E. coli [3]. The 80% concentrated THPC solution enables precise dosing and reduced handling volume in large-scale water treatment systems where maximum antimicrobial efficacy is required .

Application
Selection Property
Validation Focus
Cotton FR finishing (Proban ammonia cure)
THPC-urea formulation benchmark
Wash durability and strength retention after multiple laundry cycles
Jute and lignocellulosic FR treatment
Laundering durability vs alternative OFR
Char formation and LOI retention after repeated washing
Chrome-free leather tanning
Reactive crosslinking with collagen
Tanning efficiency and inherent flame retardancy
Industrial water treatment biocide
Concentrated aqueous solution (80% grade)
Antimicrobial activity against SRB and E. coli in cooling systems

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


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